
1H-Isoindole-1,3(2H)-dione, 2,2'-(1,3-phenylene)bis[5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] typically involves the condensation of benzyl azides with α-aryldiazoesters. This reaction is catalyzed by rhodium (Rh) and proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester . Another method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, catalyzed by Rh(III), which enables efficient dechlorinative/dephosphonative access to isoindoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of 1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-].
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored as a potential inhibitor of protein kinases, which are targets for cancer therapy.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] involves its interaction with molecular targets such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
1H-Isoindole-1,3(2H)-dione: A simpler isoindole derivative without the phenylene bridge and nitro groups.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: Another isoindole derivative with different functional groups.
1H-Isoindole, 2,3-dihydro-: A reduced form of isoindole with different chemical properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] is unique due to the presence of nitro groups and a phenylene bridge, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
60793-93-3 |
|---|---|
分子式 |
C22H10N4O8 |
分子量 |
458.3 g/mol |
IUPAC名 |
5-nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H10N4O8/c27-19-15-6-4-13(25(31)32)9-17(15)21(29)23(19)11-2-1-3-12(8-11)24-20(28)16-7-5-14(26(33)34)10-18(16)22(24)30/h1-10H |
InChIキー |
WQUSYYDZLRPDNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


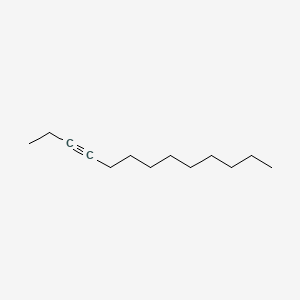
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
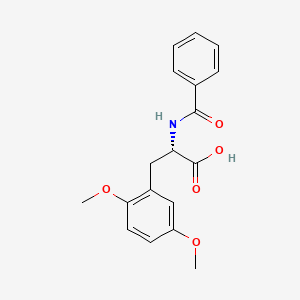
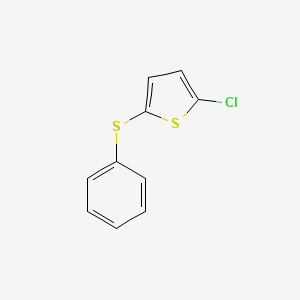
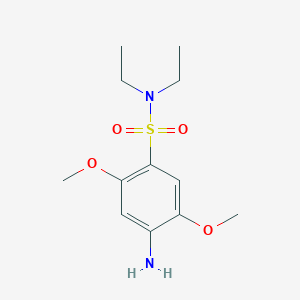
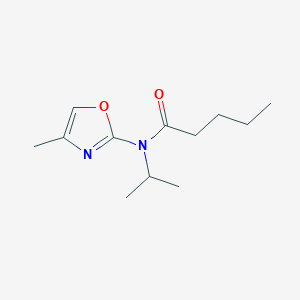
![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
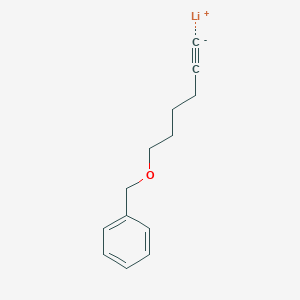
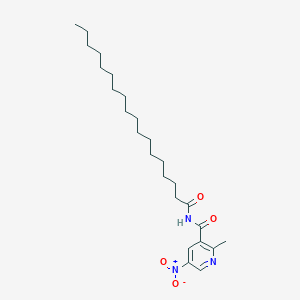
![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)

